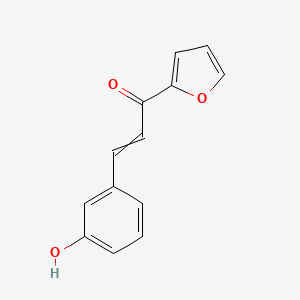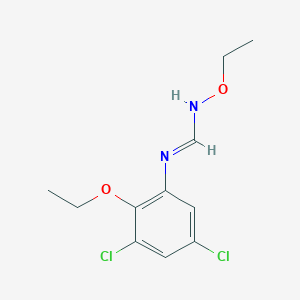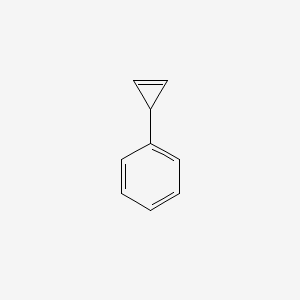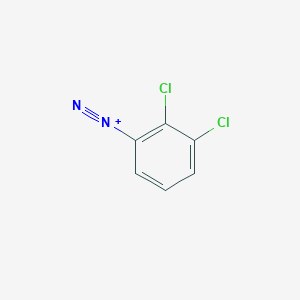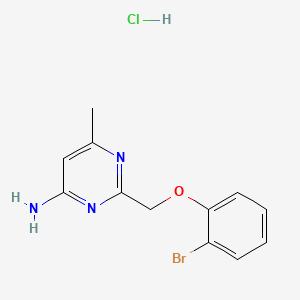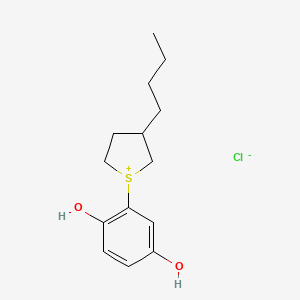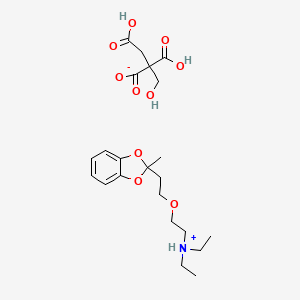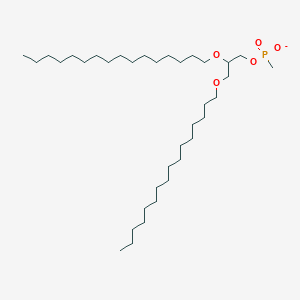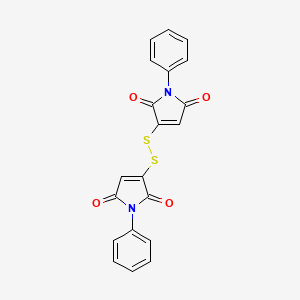
3,3'-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) is a chemical compound with the molecular formula C14H8N2O4S2 It is known for its unique structure, which includes two pyrrole-2,5-dione rings connected by a disulfide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) typically involves the reaction of 1-phenyl-1H-pyrrole-2,5-dione with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to ensure the quality of the compound. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the purity and composition of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted pyrrole derivatives.
Applications De Recherche Scientifique
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in rubber manufacturing.
Mécanisme D'action
The mechanism of action of 3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property makes it a valuable tool in studying redox processes in biological systems. The compound can interact with thiol-containing proteins, leading to the formation of mixed disulfides and affecting protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione): Similar structure but lacks the disulfide bridge.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione): Contains a methylene bridge instead of a disulfide bridge.
Uniqueness
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) is unique due to its disulfide bridge, which imparts distinct redox properties. This feature makes it particularly useful in studies involving redox biology and disulfide bond formation.
Propriétés
Numéro CAS |
105643-59-2 |
|---|---|
Formule moléculaire |
C20H12N2O4S2 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
3-[(2,5-dioxo-1-phenylpyrrol-3-yl)disulfanyl]-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C20H12N2O4S2/c23-17-11-15(19(25)21(17)13-7-3-1-4-8-13)27-28-16-12-18(24)22(20(16)26)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
VTVWTFREHIUDRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C=C(C2=O)SSC3=CC(=O)N(C3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
